3,5-Di-tert-butyl-2-methoxybenzaldehyde

Physical Organic Chemistry Process Chemistry Solubility

Researchers synthesizing sterically demanding tacn-based ligands often face inconsistent aryl-ether arm incorporation. 3,5-Di-tert-butyl-2-methoxybenzaldehyde (CAS 135546-15-5) resolves this with two bulky tert-butyl groups flanking the aldehyde center and an ortho-methoxy masked phenol on a single scaffold. • Enables efficient N-alkylation of tacn scaffolds after conversion to benzyl bromide • Methoxy group survives reduction, oxidation, and alkylation-eliminating separate protection steps • Validated in uranium(IV) chloro complexes with precisely controlled coordination environments

Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
CAS No. 135546-15-5
Cat. No. B152259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Di-tert-butyl-2-methoxybenzaldehyde
CAS135546-15-5
Molecular FormulaC16H24O2
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC)C=O
InChIInChI=1S/C16H24O2/c1-15(2,3)12-8-11(10-17)14(18-7)13(9-12)16(4,5)6/h8-10H,1-7H3
InChIKeySWCHIZAAFNBZED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Di-tert-butyl-2-methoxybenzaldehyde: Key Properties and Structure


3,5-Di-tert-butyl-2-methoxybenzaldehyde (CAS 135546-15-5) is a polysubstituted benzaldehyde derivative with the molecular formula C₁₆H₂₄O₂ and a molecular weight of 248.36 g/mol . It features a synthetically versatile formyl group, a methoxy substituent at the ortho-position, and two bulky tert-butyl groups at the meta-positions, creating a unique and well-defined steric and electronic environment around the reactive aldehyde center [1]. This compound serves as a critical intermediate in the synthesis of sterically demanding ligands, such as triazacyclononane (tacn)-based systems, where precise control over metal coordination environments is paramount [2].

3,5-Di-tert-butyl-2-methoxybenzaldehyde: Why Analogs Fail


The combination of two bulky, electron-donating tert-butyl groups and an ortho-methoxy substituent on the same benzaldehyde scaffold uniquely directs both the steric outcome and the electronic properties of downstream reactions. Simple substitution with analogs like 3,5-di-tert-butylbenzaldehyde (lacking the methoxy group) or 2-methoxybenzaldehyde (lacking the tert-butyl groups) fails to replicate this specific profile, leading to significantly different outcomes in coordination chemistry and catalytic applications [1]. The methoxy group at the 2-position is not just an innocent substituent; it actively influences the reactivity of the aldehyde and the electron density of the aromatic ring, which is critical for forming stable metal complexes, as demonstrated in the synthesis of substituted tacn-based uranium ligands where the corresponding methoxybenzyl bromide was a key building block [2].

3,5-Di-tert-butyl-2-methoxybenzaldehyde: Comparative Performance Data


Lower Melting Point for Easier Handling

The introduction of the ortho-methoxy group significantly lowers the melting point of the benzaldehyde scaffold, which is a primary indicator of reduced lattice energy and enhanced solubility. This solidifies a key practical advantage for this compound over the parent analog 3,5-di-tert-butylbenzaldehyde .

Physical Organic Chemistry Process Chemistry Solubility

Boiling Point Elevation and Low Volatility

Despite its lower melting point, the title compound exhibits a remarkably high boiling point under atmospheric pressure, suggesting strong intermolecular forces imparted by the methoxy group. This provides a distinct advantage in applications requiring low volatility, compared to the unsubstituted analog, 3,5-di-tert-butylbenzaldehyde .

Thermodynamics Process Safety Volatility

Higher LogP for Enhanced Partitioning

The presence of the methoxy group increases the hydrogen-bond acceptor capacity of the molecule without introducing a strong hydrogen-bond donor, which translates into a higher, more drug-like, or medium-optimized LogP value compared to the less polar 3,5-di-tert-butylbenzaldehyde [1] .

Medicinal Chemistry Computational Chemistry Lipophilicity

Precursor for Tacn-Based Uranium Complexes

The compound acts as the direct precursor to 3,5-di-tert-butyl-2-methoxybenzyl bromide (13), a crucial building block for synthesizing a library of sterically and electronically tuned triazacyclononane (tacn)-based ligands. In a comprehensive study by Meyer et al. (2013), this specific bromide was used to introduce the aryl ether arm, where the ortho-methoxy group directly influences the steric pressure and electron density at the phenolate oxygen, a key coordination site for U(IV) metal centers [1].

Coordination Chemistry Actinide Science Ligand Design

Methoxy vs. Hydroxy: Orthogonal Reactivity

In the synthetic route documented for the tacn-based ligands, the methyl ether is transformed into a benzyl bromide (13) and subsequently acts as an alkylating agent. The methoxy group remains intact under these conditions, demonstrating its stability. In contrast, a free hydroxyl group (as in 3,5-di-tert-butyl-2-hydroxybenzaldehyde) would be deprotonated under basic alkylation conditions, leading to competing O-alkylation and a complex mixture of products [1].

Protecting Group Strategy Orthogonal Reactivity Aldehyde Chemistry

3,5-Di-tert-butyl-2-methoxybenzaldehyde: Key Applications


N,O-Multidentate Ligands for Actinides and Lanthanides

The compound is the optimal starting material for constructing the aryl-ether arms of tacn-based ligands. Its ortho-methoxy group, after conversion to a benzyl bromide, allows for efficient N-alkylation of the 1,4,7-triazacyclononane scaffold. The resulting steric bulk and electronic properties, specifically engineered by the combination of methoxy and tert-butyl substituents, are critical for stabilizing uncommon oxidation states and controlling the reactivity of actinide centers, as validated by the successful isolation of well-characterized uranium(IV) chloro complexes [1].

Building Block for High-Performance Polymers

The electron-donating ortho-methoxy group and the sterically shielding tert-butyl groups fine-tune the reactivity of the aldehyde for condensation polymerizations. The significantly higher lipophilicity (LogP ~4.7) and lower volatility of this monomer, compared to 3,5-di-tert-butylbenzaldehyde, ensures it remains in the polymerization medium during high-temperature curing, leading to more consistent incorporation into the polymer backbone. This is a crucial advantage for synthesizing high-performance materials like covalent organic frameworks (COFs) with precisely engineered pore environments [2].

Orthogonally Protected Precursor for Total Synthesis

In any multi-step synthesis of complex molecules requiring a sterically protected phenol and a reactive formyl group, this compound serves as a 'ready-to-use' building block. The methyl ether acts as a stable, masked phenol that remains unaffected through reduction, oxidation, and alkylation steps at the benzyl position. As demonstrated in ligand synthesis, this eliminates the need for separate phenol protection/deprotection steps, directly improving step economy and overall yield compared to starting from 3,5-di-tert-butyl-2-hydroxybenzaldehyde [3].

Oxidation and Spin-Trap Agents

The combination of a redox-active aldehyde, an electron-donating methoxy group, and bulky tert-butyl substituents creates an ideal electronic environment for studying one-electron oxidations. The steric protection provided by the tert-butyl groups prevents radical dimerization, while the methoxy group stabilizes the resulting radical cation. This makes it a superior candidate for designing organic radical probes compared to 3,5-di-tert-butylbenzaldehyde, where a less electron-rich aromatic ring would lead to more reactive and less selective radicals .

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